molecular formula C13H13NO2 B2356203 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid CAS No. 1225509-91-0

2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2356203
CAS No.: 1225509-91-0
M. Wt: 215.252
InChI Key: MRSYTTAKAOVTAB-UHFFFAOYSA-N
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Description

2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry, particularly in the ongoing search for new antibacterial agents. The pyrrole heterocycle is a privileged structure in drug discovery, known for its presence in numerous natural products and approved therapeutics, and its ability to interact with diverse biological targets . This specific derivative, with its p-tolyl and carboxylic acid substituents, is a valuable building block for researchers designing and synthesizing novel compounds to combat bacterial infections. The core research value of this compound lies in its potential application against antibiotic-resistant bacteria, a critical global health challenge. Pyrrole-based compounds are being extensively investigated for their antibacterial properties, with some derivatives demonstrating activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structural motif of a carboxylic acid at the 3-position of the pyrrole ring is a key feature in many bioactive molecules, as it can be used to create amide derivatives, a common strategy to optimize drug-like properties such as potency and solubility . Researchers can utilize this chemical as a lead compound or intermediate to explore structure-activity relationships (SAR) and develop new, effective antibacterial therapies. Applications: • Antibacterial Research: Serves as a key synthetic intermediate for developing novel antibacterial agents targeting multidrug-resistant pathogens. • Medicinal Chemistry: Used in SAR studies to optimize the properties of pyrrole-based scaffolds for enhanced biological activity. • Organic Synthesis: A versatile precursor for further functionalization, especially through amide bond formation at the carboxylic acid group. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-8-3-5-10(6-4-8)12-7-11(13(15)16)9(2)14-12/h3-7,14H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSYTTAKAOVTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reactions (MCRs)

Multi-component reactions offer a streamlined approach to constructing pyrrole derivatives by converging multiple reactants in a single step. A notable method involves the use of calcium triflate (Ca(OTf)₂) as a Lewis acid catalyst to facilitate the formation of the pyrrole ring. In a protocol adapted from analogous syntheses, a three-component reaction between ethyl acetoacetate, 4-methylbenzaldehyde, and ammonium acetate under reflux conditions in isobutanol yields the target compound via cyclocondensation.

Mechanistic Insights :

  • Enamine Formation : The reaction initiates with the condensation of ethyl acetoacetate and ammonium acetate to generate an enamine intermediate.
  • Knoevenagel Condensation : 4-Methylbenzaldehyde undergoes condensation with the enamine to form an α,β-unsaturated ketone.
  • Cyclization : Intramolecular cyclization, catalyzed by Ca(OTf)₂, produces the pyrrole core, followed by oxidation to introduce the carboxylic acid moiety.

This method achieves moderate yields (45–60%) but requires post-synthetic oxidation steps to install the carboxylic acid group, which can lead to side reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a regioselective pathway to introduce the 4-methylphenyl group at the C5 position of the pyrrole ring. Starting from 2-methyl-5-bromo-1H-pyrrole-3-carboxylic acid, the reaction employs palladium catalysts (e.g., Pd(PPh₃)₄) and 4-methylphenylboronic acid in a mixture of toluene and aqueous sodium carbonate.

Optimization Parameters :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.
  • Temperature : Reactions conducted at 80°C for 12 hours achieve >70% conversion.
  • Base Selection : Potassium carbonate outperforms sodium hydroxide in preventing ester hydrolysis.

A key advantage of this method is its compatibility with pre-functionalized pyrrole intermediates, enabling precise control over substituent placement.

Paal-Knorr Pyrrole Synthesis

The classic Paal-Knorr method, involving the condensation of 1,4-diketones with primary amines, has been adapted for this compound. Using 3-oxo-2-(4-methylphenyl)butanoic acid and methylamine hydrochloride in acetic acid under reflux, the reaction proceeds via cyclodehydration to form the pyrrole ring.

Challenges and Solutions :

  • Regioselectivity : The electron-withdrawing carboxylic acid group directs cyclization to the C3 position, necessitating careful tuning of diketone substituents.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, boosting yields to 68%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield (%) Advantages Limitations
Multi-Component Ethyl acetoacetate, 4-methylbenzaldehyde Ca(OTf)₂, Bu₄NPF₆ 45–60 One-pot synthesis Requires oxidation step
Suzuki-Miyaura 2-Methyl-5-bromo-pyrrole-3-carboxylic acid Pd(PPh₃)₄, Na₂CO₃ 70–75 High regioselectivity Costly palladium catalysts
Paal-Knorr 3-Oxo-2-(4-methylphenyl)butanoic acid Methylamine, AcOH 60–68 Scalable Limited diketone availability

Key Challenges in Synthesis

Regioselectivity Control

The electron-withdrawing carboxylic acid group at C3 significantly influences reaction pathways. Computational studies using density functional theory (DFT) reveal that the carboxylate group increases electron density at C4 and C5 positions, favoring electrophilic attacks at these sites. Strategies to mitigate this include:

  • Protecting Groups : Temporarily esterifying the carboxylic acid as a methyl ester improves regioselectivity during cyclization.
  • Directed Metalation : Using lithium diisopropylamide (LDA) to deprotonate specific positions before functionalization.

Functional Group Compatibility

The sensitivity of the carboxylic acid group to harsh reaction conditions necessitates mild reagents. For example, ester derivatives (e.g., ethyl 2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate) are often synthesized first, followed by saponification with lithium hydroxide in tetrahydrofuran (THF)/water.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Synthesis of 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic Acid

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. One notable method is the continuous flow synthesis, which allows for efficient production of pyrrole derivatives. This approach has been shown to significantly increase yields compared to traditional batch methods .

Key Steps in Synthesis

  • Formation of Pyrrole Framework : The initial step often involves the cyclization of appropriate precursors, such as tert-butyl acetoacetates and amines, to form the pyrrole ring.
  • Functionalization : Subsequent reactions introduce various substituents, including the p-tolyl group, enhancing the compound's biological activity.
  • Carboxylation : The introduction of the carboxylic acid functional group is crucial for the biological properties of the compound.

Yield Optimization

Recent studies have demonstrated that optimizing reaction conditions—such as temperature, pressure, and reactant ratios—can lead to improved yields of this compound .

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal pathogens. The presence of the pyrrole ring was linked to enhanced antibacterial and antifungal activities .

Antimicrobial Activity Data

CompoundAntibacterial Activity (zone of inhibition in mm)Antifungal Activity (zone of inhibition in mm)
8a1512
8b1814
8c2016

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer potential. Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies, revealing its potential to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Study 1: Antimicrobial Screening

A comprehensive screening was conducted on a library of synthesized pyrrole derivatives, including this compound. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer) demonstrated that specific pyrrole derivatives could significantly reduce cell viability compared to controls. These findings support further investigation into their use as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

2.1.1. 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic Acid (CAS 2090966-05-3)
  • Key Differences :
    • Substituent positions: The methyl group is at position 3 (vs. position 2 in the target compound), and the tolyl group is ortho-substituted (o-tolyl) rather than para.
    • Impact :
  • Electronic effects differ due to the proximity of the methyl group to the carboxylic acid, altering acidity (pKa) and hydrogen-bonding capacity .
2.1.2. 2-Methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid (CID 11769371)
  • Key Differences :
    • The p-tolyl group is replaced with a trifluoromethyl (CF₃) group.
    • Impact :
  • The CF₃ group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) and enhancing metabolic stability in pharmaceutical applications.
  • Reduced hydrophobicity compared to the p-tolyl analog, as CF₃ is less lipophilic than a methyl-substituted aryl group .

Heterocyclic and Functional Group Variations

2.2.1. 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid (CAS 1248408-55-0)
  • Key Differences :
    • The p-tolyl group is replaced with a pyridin-4-yl group.
    • Impact :
  • The pyridine ring introduces a basic nitrogen, increasing polarity and aqueous solubility.
  • Potential for coordination with metal ions or hydrogen bonding in biological targets, altering pharmacological activity .
2.2.2. 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid
  • Key Differences :
    • Chlorine at position 4 and a methyl group at position 3.
    • Impact :
  • Chlorine’s electronegativity modifies electron density across the pyrrole ring, affecting reactivity in substitution reactions.

N-Substituted Derivatives

2.3.1. 1-(2-Methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid
  • Key Differences :
    • A 2-methoxyethyl group is attached to the pyrrole nitrogen.
    • Impact :
  • Increased conformational flexibility may enhance binding to protein targets in drug design .
2.3.2. 5-(tert-Butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic Acid
  • Key Differences :
    • A tert-butyl group at position 5 and a methylthioethyl chain on the nitrogen.
    • Impact :
  • The tert-butyl group significantly increases lipophilicity, improving membrane permeability.
  • The sulfur atom in the methylthioethyl group may participate in hydrophobic interactions or redox chemistry .

Biological Activity

2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by a unique structure that contributes to its diverse biological activities. With the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol, this compound has garnered interest for its potential applications in pharmaceuticals, particularly due to its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Similar pyrrole derivatives have shown promising antibacterial and antifungal activities, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

A study highlighted the Minimum Inhibitory Concentration (MIC) values of various pyrrole derivatives, including this compound, against common pathogens:

Compound MIC (µg/mL) Activity
This compound32Effective against S. aureus
5-tert-butyl-3-(3-p-tolyl-ureido)-1H-pyrrole-2-carboxylic acid64Effective against E. coli

The compound's mechanism of action may involve disrupting bacterial cell membranes, leading to cell lysis and death, although further studies are needed to elucidate the precise mechanisms involved .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure-activity relationship (SAR) analysis reveals that modifications at specific positions on the pyrrole ring can enhance its inhibitory activity against COX enzymes .

Case Study: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound against various strains of bacteria, including resistant strains. The compound demonstrated a notable zone of inhibition in disk diffusion assays, indicating its potential as an alternative treatment option for bacterial infections.

Research Findings

  • Interaction with Biological Targets : Interaction studies have shown that this compound binds effectively to specific receptors or enzymes, influencing their activity. This binding may lead to therapeutic effects, particularly in conditions characterized by inflammation or infection.
  • Synthetic Routes and Derivatives : Various synthetic routes have been developed for preparing this compound, enhancing its availability for biological testing. Derivatives synthesized from this compound have also been screened for enhanced bioactivity, with some showing improved antimicrobial efficacy compared to the parent compound .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves a Knorr pyrrole synthesis or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the p-tolyl group. For example, a palladium-catalyzed coupling between a halogenated pyrrole precursor (e.g., 5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid) and p-tolylboronic acid can achieve the desired substitution . Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a toluene/water biphasic system at 80–100°C. Monitor progress via TLC or HPLC . Typical yields range from 60–85%, with impurities removed via recrystallization (ethanol/water) .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : Use a combination of HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and 1H/13C NMR to confirm purity (>95%) and structure. For example, the carboxylic acid proton appears as a broad singlet at δ 12–13 ppm in DMSO-d₆, while the p-tolyl methyl group resonates at δ 2.3 ppm . Mass spectrometry (ESI-MS) should show [M-H]⁻ at m/z 229.1 (calculated for C₁₃H₁₃NO₂). Compare melting points (mp) with literature values (e.g., 144–145°C for related pyrrole-carboxylic acids) .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Recrystallize from ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2). The compound’s solubility is temperature-dependent: ~5 mg/mL in ethanol at 25°C, increasing to 20 mg/mL at 60°C. Slow cooling (1–2°C/min) yields high-purity crystals (>99%) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data caused by tautomerism or rotameric effects?

  • Methodological Answer : Tautomerism in the pyrrole ring (1H vs. 3H tautomers) can lead to split peaks in ¹H NMR. Use variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) to observe coalescence of signals. For rotameric effects (e.g., hindered rotation of the p-tolyl group), employ 2D NMR techniques (HSQC, NOESY) to assign stereochemistry . Computational modeling (DFT at B3LYP/6-31G*) can predict dominant tautomers .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Methodological Answer : The carboxylic acid group confers low solubility in aqueous buffers (e.g., <1 µM in PBS). Use prodrug approaches (e.g., methyl ester derivatives) or co-solvents (DMSO ≤1% v/v). Alternatively, prepare sodium salts by treating the acid with NaOH (1 eq) in methanol, followed by lyophilization . Validate solubility via dynamic light scattering (DLS) to ensure no aggregation.

Q. How to optimize HPLC methods for detecting trace impurities?

  • Methodological Answer : Develop a gradient elution method with a C18 column (4.6 × 150 mm, 3.5 µm), mobile phase A (0.1% formic acid in water) and B (acetonitrile). Use a gradient from 10% B to 90% B over 20 min at 1 mL/min. Detect impurities (e.g., unreacted p-tolylboronic acid) at 254 nm. Limit of quantification (LOQ) can reach 0.1 µg/mL with UV detection .

Q. What computational tools predict reactivity in further functionalization (e.g., amide coupling)?

  • Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The carboxylic acid group has a high Fukui electrophilicity index (f⁻ ≈ 0.15), favoring nucleophilic attacks (e.g., amide formation). Simulate reaction pathways for coupling with amines (e.g., EDC/HOBt activation) to identify transition states and optimize conditions .

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